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molecular formula C10H4ClNO2 B8768100 5-Cyanobenzofuran-2-carbonyl chloride CAS No. 84102-83-0

5-Cyanobenzofuran-2-carbonyl chloride

Cat. No. B8768100
M. Wt: 205.60 g/mol
InChI Key: OINOFWLOTVBPOC-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

Thionyl chloride (8 ml, 110 mmol) was added to 5-cyano-2-benzofurancarboxylic acid (1.00 g, 5.34 mmol) and the mixture was refluxed under heating for 30 minutes. Thionyl chloride was distilled away under reduced pressure and toluene (3 ml) was added which was again distilled away under reduced pressure to give 5-cyano-2-benzofurancarbonyl chloride. This was dissolved in toluene (20 ml) and pyridine (0.86 ml, 10.7 mmol), 4-dimethylaminopyridine (131 mg, 1.07 mmol) and t-butyl 4-hydroxycyclohexylacetate (1.35 g, 5.88 mmol) were added. The mixture was refluxed under heating for one hour. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=10/1-5/1) to give 1.12 g of t-butyl [4-[(5-cyano-2-benzofuranyl)carbonyloxy]cyclohexyloxy]acetate as a colorless solid (52%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15](O)=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]>>[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]([Cl:3])=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C=C(O2)C(=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was distilled away under reduced pressure and toluene (3 ml)
ADDITION
Type
ADDITION
Details
was added which
DISTILLATION
Type
DISTILLATION
Details
was again distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C=C(O2)C(=O)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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